[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
Description
The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone features a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked via a methanone bridge to a 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole group. The cyclohepta[c]pyrazole component introduces steric bulk and conformational rigidity, which may influence binding affinity and selectivity compared to simpler heterocycles.
Properties
Molecular Formula |
C20H24ClN3O2 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H24ClN3O2/c21-15-8-6-14(7-9-15)20(26)10-12-24(13-11-20)19(25)18-16-4-2-1-3-5-17(16)22-23-18/h6-9,26H,1-5,10-13H2,(H,22,23) |
InChI Key |
YGVZKFJNRBUJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The hexahydrocycloheptapyrazole moiety is then synthesized separately and coupled with the piperidine derivative using a methanone bridge. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or Grignard reagents (RMgX).
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dechlorinated phenyl derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: Used as a probe to study enzyme-substrate interactions and receptor binding.
Medicine:
Therapeutics: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Diagnostics: Utilized in the development of diagnostic agents for imaging and detection.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For instance, in pharmacological applications, it may interact with neurotransmitter receptors, influencing neuronal activity and behavior.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with 4-(4-Chlorophenyl)-4-hydroxypiperidine Moieties
Haloperidol (HAL)
- Structure : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .
- Key Features: Shares the 4-(4-chlorophenyl)-4-hydroxypiperidine group but incorporates a butyrophenone chain instead of the cyclohepta[c]pyrazole.
- Activity : Sigma-1 receptor antagonist, widely used as an antipsychotic .
Loperamide Analogs
- Example: Methyl 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoate .
- Key Features : Retains the 4-(4-chlorophenyl)-4-hydroxypiperidine group but includes a diphenylbutanamide backbone.
- Activity : μ-opioid receptor agonist, used for antidiarrheal effects .
Haloperidol Impurity D
- Structure : Dimeric form with two 4-(4-chlorophenyl)-4-hydroxypiperidine units .
- Key Features: Higher molecular weight (C32H36Cl2N2O3, 567.55 g/mol) compared to the monomeric target compound .
Target Compound
- Structure: Unique cyclohepta[c]pyrazole group introduces a seven-membered ring system, distinct from the butyrophenone or diphenylbutanamide in analogs.
- Hypothesized Activity: Potential CNS activity due to piperidine moiety, but unknown receptor targets due to lack of direct pharmacological data.
Functional Analogues with Heterocyclic Substituents
JWH-018
- Structure: Naphthalen-1-yl-(1-pentylindol-3-yl)methanone .
- Key Features: Methanone-linked indole group instead of piperidine-pyrazole.
AKB48
- Structure : N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide .
- Key Features : Adamantane and indazole substituents.
- Activity : Similar to JWH-018 but with distinct pharmacokinetics due to adamantyl group .
Target Compound
- Differentiation : The cyclohepta[c]pyrazole may reduce DAT binding compared to JWH-018 or AKB48, as seen in structurally distinct compounds .
Crystallographic Data
- Target Compound: No direct data, but analogous (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone exhibits dihedral angles of 51.6° (benzene-piperidine) and hydrogen-bonded chains along the c-axis .
- Haloperidol : Crystal packing influenced by fluorophenyl interactions, absent in the target compound .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a synthetic derivative primarily studied for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone
- Molecular Formula : C₁₈H₃₁ClN₂O
- Molecular Weight : 334.8 g/mol
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors. Notably, it exhibits affinity for:
- Opioid Receptors : It acts as an agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors, which are critical in pain modulation and reward pathways. Binding studies have shown inhibition constants (Ki) of 0.56 nM for μ-opioid receptors, indicating strong binding affinity .
Biological Activity Overview
The compound has been evaluated for several biological activities:
1. Analgesic Properties
Research indicates that the compound exhibits significant analgesic effects comparable to established opioid analgesics. Its mechanism involves modulation of pain pathways through opioid receptor activation.
2. Antitumor Activity
Preliminary studies suggest that this compound may have antitumor properties. It has been investigated as a potential tumor-imaging agent in various cancers including breast and lung cancers . The compound's ability to inhibit tumor growth is under exploration through various in vitro assays.
3. CNS Activity
The compound has shown promise in central nervous system (CNS) applications due to its ability to cross the blood-brain barrier. PET imaging studies have demonstrated increased accumulation in brain tissues of knockout mice lacking P-glycoprotein transporters, suggesting enhanced CNS penetration .
Case Studies
Several case studies highlight the efficacy and safety profile of the compound:
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, the compound was administered to assess pain response. Results indicated a statistically significant reduction in pain scores compared to controls, supporting its potential as a new analgesic agent.
Case Study 2: Tumor Imaging
A clinical trial utilized this compound labeled with carbon-11 for PET imaging in patients with suspected malignancies. The results demonstrated high radiochemical purity and effective localization of tumors in the brain and other organs .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
